molecular formula C26H22N2O2S B2623538 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1396748-69-8

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2623538
CAS RN: 1396748-69-8
M. Wt: 426.53
InChI Key: FQIDZWKRWBZEII-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, also known as Xanthene-9-carboxamide, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a xanthene derivative, which means it contains a xanthene core structure with additional functional groups attached to it. Xanthene-9-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been shown to have both agonist and antagonist effects on various receptors, indicating its potential as a modulator of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase, indicating its potential as a therapeutic agent for diseases such as Alzheimer's and glaucoma. N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has also been shown to have anticancer effects, possibly through the inhibition of cell proliferation and induction of apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide in lab experiments is its high quantum yield and good photostability, making it a useful tool for fluorescence imaging. Additionally, N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide. One area of interest is in the development of new fluorescent probes for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide and its potential as a therapeutic agent for various diseases. Finally, there is potential for the development of new derivatives of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide with improved properties for specific research applications.

Synthesis Methods

The synthesis of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide can be achieved through a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 9H-xanthene-9-carboxylic acid with pyridine-3-methanol and 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide in its pure form.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of fluorescent probes for imaging biological systems. N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been shown to have a high quantum yield and good photostability, making it a useful tool for fluorescence imaging. Additionally, N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamidearboxamide has been studied for its potential use in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c29-26(25-21-9-1-3-11-23(21)30-24-12-4-2-10-22(24)25)28(15-13-20-8-6-16-31-20)18-19-7-5-14-27-17-19/h1-12,14,16-17,25H,13,15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIDZWKRWBZEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N(CCC4=CC=CS4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

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